Carbonato de potasio

Descripción general

Descripción

This water-soluble salt is derived from ancient deposits of plant ash and has a variety of uses in several industries . Historically, it was utilized by ancient Egyptians in their glass-making processes and played a crucial role in Europe’s industrial development, especially in the production of soap and glass .

Synthetic Routes and Reaction Conditions:

-

Reaction with Potassium Hydroxide: Potassium carbonate is commercially prepared by reacting potassium hydroxide with carbon dioxide: [ 2 \text{KOH} + \text{CO}_2 \rightarrow \text{K}_2\text{CO}_3 + \text{H}_2\text{O} ] The sesquihydrate K₂CO₃·3H₂O crystallizes from the solution, and heating this solid above 200°C gives the anhydrous salt .

-

Alternative Method: Potassium chloride can be treated with carbon dioxide in the presence of an organic amine to produce potassium bicarbonate, which is then calcined to give potassium carbonate .

Industrial Production Methods:

Solvay Process: This method involves the reaction of ammonia, water, and carbon dioxide with potassium chloride to yield potassium carbonate.

Types of Reactions:

-

Acid-Base Reactions: Potassium carbonate reacts with acids to form corresponding potassium salts and carbon dioxide. For example: [ \text{K}_2\text{CO}_3 + 2 \text{HCl} \rightarrow 2 \text{KCl} + \text{H}_2\text{O} + \text{CO}_2 ]

-

Thermal Decomposition: When heated, potassium carbonate decomposes to form potassium oxide and carbon dioxide: [ \text{K}_2\text{CO}_3 \rightarrow \text{K}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Heat: Decomposition occurs at temperatures above 200°C.

Major Products:

Potassium Salts: Formed from reactions with acids.

Potassium Oxide and Carbon Dioxide: Formed from thermal decomposition.

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium carbonate is widely recognized for its role as a catalyst and reagent in organic chemistry. It serves as a basic catalyst in various reactions, including:

- Alkylation and Acyloxy Reactions : K₂CO₃ facilitates the alkylation of compounds with both acidic and neutral hydroxyl groups under microwave irradiation conditions. This method enhances reaction efficiency and yields .

- Acid Scavenger : In metal-catalyzed reactions such as Suzuki coupling and Heck reactions, potassium carbonate acts as an acid scavenger, neutralizing acids generated during the reactions .

- Chalcone Synthesis : It is employed as a base catalyst to synthesize chalcones, which are important compounds in medicinal chemistry due to their biological activities .

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Role of Potassium Carbonate | Example Application |

|---|---|---|

| Alkylation | Basic catalyst | Methylation of phenols |

| Acyloxy Reactions | Basic catalyst | Various acylation reactions |

| Metal-Catalyzed Reactions | Acid scavenger | Suzuki coupling |

| Chalcone Synthesis | Base catalyst | Production of chalcone derivatives |

Carbon Capture Technologies

Potassium carbonate has gained attention for its application in carbon capture technologies. It is used in both aqueous solutions and hot potassium carbonate (HPC) systems to absorb CO₂ emissions from industrial processes.

- Comparative Effectiveness : Studies have shown that while potassium carbonate systems capture less CO₂ compared to monoethanolamine (MEA) systems, they offer advantages such as lower toxicity and reduced energy requirements for regeneration .

- Performance Metrics : For instance, a study indicated that the HPC system could achieve an annual capture of approximately 534.7 kilotons of CO₂, demonstrating its potential in mitigating greenhouse gas emissions .

Table 2: Carbon Capture Performance Comparison

| Technology | Annual CO₂ Capture (kt) | Advantages |

|---|---|---|

| Monoethanolamine | 944.9 | Higher capture rate |

| Hot Potassium Carbonate | 534.7 | Lower toxicity and energy needs |

Agricultural Applications

In agriculture, potassium carbonate serves multiple roles:

- Fertilizer Component : It provides essential potassium nutrients to crops, enhancing growth and yield.

- Soil pH Regulation : The compound is used to neutralize acidic soils, improving soil health and fertility .

Industrial Uses

Potassium carbonate is integral to various industries:

- Glass Manufacturing : It is used in producing specialty glasses due to its compatibility with lead and barium oxides, improving the optical properties of glass products .

- Detergents and Cleaners : The compound acts as a cleaning agent due to its alkaline nature.

- Food Processing : In food applications, it serves as a buffering agent and acidity regulator .

Table 3: Industrial Applications Overview

| Industry | Application |

|---|---|

| Glass Manufacturing | Enhances optical properties |

| Detergents | Acts as an alkaline cleaning agent |

| Food Processing | Buffering agent and acidity regulator |

| Agriculture | Fertilizer component |

Mecanismo De Acción

Target of Action

Potassium carbonate (K2CO3) is a white salt that forms a strongly alkaline solution . It is primarily used in the production of soap and glass . It can also be found as the result of leakage of alkaline batteries .

Mode of Action

Potassium carbonate is soluble in water and forms a strongly alkaline solution . It can be made as the product of potassium hydroxide’s absorbent reaction with carbon dioxide . It presents a large capacity to absorb moisture .

Biochemical Pathways

Potassium is involved in many physiological processes such as photosynthesis, enzyme activation within the plant, translocation, and regulation of opening and closing of the stomata . Deficiency or inadequate supply of potassium results in a drop of photosynthetic carbon assimilation which ultimately stunts growth and reduces yield of the plants .

Result of Action

Potassium carbonate’s primary result of action is its ability to form a strongly alkaline solution when dissolved in water . This property makes it useful in various applications, including the production of soap and glass .

Action Environment

As a naturally-occurring compound, potassium carbonate doesn’t pose a significant environmental threat . Like all chemicals, improper disposal can lead to environmental contamination . It is also worth noting that the efficacy and stability of potassium carbonate can be influenced by environmental factors such as temperature and humidity .

Análisis Bioquímico

Biochemical Properties

Potassium carbonate plays a significant role in biochemical reactions. It acts as a buffering agent, helping to maintain the pH of solutions and facilitating enzymatic reactions . It interacts with various biomolecules, including enzymes and proteins, often serving as a cofactor to enable or enhance their function .

Cellular Effects

In cellular processes, potassium carbonate can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the pH within cells, which can have profound effects on enzyme activity and metabolic pathways .

Molecular Mechanism

At the molecular level, potassium carbonate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to enzymes and alter their conformation, thereby affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium carbonate can change over time. It is a stable compound, but it can degrade under certain conditions . Long-term exposure to potassium carbonate can have various effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of potassium carbonate can vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing certain metabolic processes. At high doses, it can be toxic and cause adverse effects .

Metabolic Pathways

Potassium carbonate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it can influence the activity of enzymes involved in glycolysis, a key metabolic pathway .

Transport and Distribution

Within cells and tissues, potassium carbonate is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of potassium carbonate can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Comparación Con Compuestos Similares

Sodium Carbonate (Na₂CO₃):

Calcium Carbonate (CaCO₃): Used in the production of cement, lime, and as a dietary calcium supplement.

Comparison:

Solubility: Potassium carbonate is more soluble in water compared to sodium carbonate.

Industrial Applications: Potassium carbonate is commonly used in the production of glass and as a leavening agent in baking, whereas sodium carbonate is widely used in the manufacture of detergents and paper.

Potassium carbonate’s higher solubility and unique applications in glass production and food industry highlight its distinctiveness among similar compounds .

Actividad Biológica

Potassium carbonate (K₂CO₃) is an inorganic salt that has garnered attention due to its diverse biological activities and applications. This article delves into the biological activity of potassium carbonate, highlighting its roles in agriculture, food science, and potential therapeutic applications.

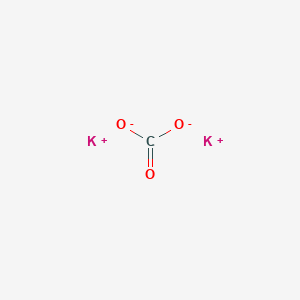

Potassium carbonate is a white, hygroscopic powder or crystalline solid with a molecular weight of 138.21 g/mol. It is highly soluble in water, with a solubility of approximately 110.5 g per 100 g of water at 20°C, and exhibits a pH of around 11.6 in aqueous solutions . The compound can exist in both anhydrous and hydrated forms, which influences its reactivity and applications.

| Property | Value |

|---|---|

| Molecular Formula | K₂CO₃ |

| Molecular Weight | 138.21 g/mol |

| Physical State | White powder or crystals |

| Water Solubility | 110.5 g/100 g H₂O |

| pH in Aqueous Solution | 11.6 |

| Melting Point | 899°C |

Agricultural Applications

Potassium carbonate is commonly used as a fertilizer and a livestock nutrient supplement due to its potassium content, which is essential for plant growth and development . It enhances soil quality, improves crop yield, and supports overall agricultural productivity.

Case Study: Impact on Crop Yield

A study demonstrated that the application of potassium carbonate improved the yield of various crops, including tomatoes and peppers. The results indicated that potassium carbonate enhanced nutrient uptake and improved plant resilience against drought conditions.

Antimicrobial Properties

Research has shown that potassium carbonate exhibits antimicrobial activity against various pathogens. Its alkaline nature disrupts microbial cell membranes, leading to cell lysis. This property makes it a candidate for use in food preservation and sanitation.

Role in Food Science

In food science, potassium carbonate is employed as a leavening agent and a pH regulator . It contributes to the texture and quality of baked goods by enhancing dough properties. Additionally, it acts as a preservative by inhibiting microbial growth .

Therapeutic Potential

Emerging studies suggest that potassium carbonate may have potential therapeutic applications due to its ability to modulate physiological processes:

- Antioxidant Activity : Potassium carbonate has been noted for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems.

- pH Regulation : Its role in maintaining acid-base balance in biological systems could be beneficial in treating conditions related to acidosis.

Research Findings

Recent investigations into the therapeutic effects of potassium carbonate have shown promising results:

- A study published in Food Research International highlighted its role in improving dough quality through its effects on gluten structure, which indirectly supports health by promoting better digestion .

- Another study explored its potential as a therapeutic agent in managing metabolic alkalosis due to its buffering capacity .

Propiedades

IUPAC Name |

dipotassium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CO3, CK2O3 | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036245 | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.205 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, very deliquescent powder.; The hydrate occurs as small, white, translucent crystals or granules, White deliquescent powder; [Hawley] Available as a solid (anhydrous or sesquihydrate) and concentrated solution (47% potassium carbonate); [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS OR HYGROSCOPIC WHITE POWDER. | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water. Insoluble in ethanol, For more Solubility (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page., Insoluble in alcohol and acetone, 111 g/100 g water at 25 °C, Soluble in 1 part cold, 0.7 part boiling water., Solubility in water (g K2CO3/100 g H2O): 105.5 at 0 °C; 108.0 at 10 °C; 110.5 at 20 °C; 113.7 at 30 °C; 155.7 at 100 °C, Solubility in water, g/100ml at 20 °C: 112 | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 g/cu cm, 2.29 g/cm³ | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Small amounts of sodium and chloride plus trace amounts (< 2ppm) of heavy metals such as lead. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless cubic crystals; hygroscopic, Granules or granular powder, White, deliquescent, granular, translucent powder | |

CAS No. |

584-08-7 | |

| Record name | Potassium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN1B9B9HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

899 °C, 891 °C | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.